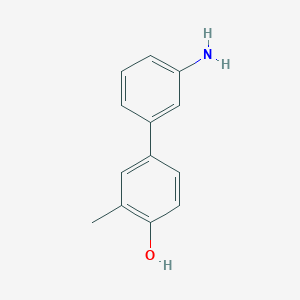

4-(3-Aminophenyl)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQYTZVMNQDJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683673 | |

| Record name | 3'-Amino-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-44-3 | |

| Record name | 3'-Amino-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 3 Aminophenyl 2 Methylphenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(3-aminophenyl)-2-methylphenol is a key site for chemical modification. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the steric hindrance from the adjacent methyl group.

Etherification and Esterification Reactions for Derivatization

Etherification: The formation of an ether linkage by reacting the phenolic hydroxyl group with an alkyl or aryl halide is a common derivatization strategy. This reaction typically proceeds under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. For instance, the reaction with an alkyl halide (R-X) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate would yield the corresponding ether derivative.

Esterification: The phenolic hydroxyl group can be readily converted to an ester. This can be achieved through several methods, including reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base, or through a direct Fischer esterification with a carboxylic acid using an acid catalyst. organic-chemistry.org The use of dehydrating agents or techniques to remove water can drive the equilibrium towards the formation of the ester. organic-chemistry.org For example, reacting this compound with acetyl chloride in the presence of pyridine (B92270) would yield the acetate (B1210297) ester. A patent describes a method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols by heating the components with phosphorus pentoxide or polyphosphorus acids. google.com

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (R-X), Base (e.g., NaOH, K2CO3) | Aryl ether |

| Esterification | Acid chloride (RCOCl), Base (e.g., Pyridine) | Aryl ester |

| Esterification | Acid anhydride ((RCO)2O), Base (e.g., Pyridine) | Aryl ester |

| Esterification | Carboxylic acid (RCOOH), Acid catalyst | Aryl ester |

Condensation Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group can participate in condensation reactions, although these are generally less common than etherification and esterification for simple phenols. Under specific conditions, such as in the presence of a strong acid or at high temperatures, condensation can occur. For instance, the reaction of phenols with aldehydes or ketones can lead to the formation of bisphenols or other polymeric structures. Studies on base-catalyzed self-condensation of hydroxymethylphenols indicate the formation of quinone methide intermediates. researchgate.net

Reactivity Profiles of the Aromatic Amine Group

The aromatic amine group in this compound is a versatile functional group that readily undergoes a variety of chemical reactions, making it a prime target for derivatization.

Acylation and Sulfonylation Reactions for Derivatization

Acylation: The amino group can be easily acylated to form amides. This is typically achieved by reacting the amine with an acid chloride or acid anhydride. For example, reaction with acetyl chloride would yield N-(3-(4-hydroxy-3-methylphenyl)phenyl)acetamide. A similar reaction with benzoyl chloride would produce the corresponding benzamide (B126) derivative. researchgate.net

Sulfonylation: In a similar fashion, the amino group can be sulfonated by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide.

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chloride (RCOCl), Base (e.g., Pyridine) | Amide |

| Acylation | Acid anhydride ((RCO)2O) | Amide |

| Sulfonylation | Sulfonyl chloride (RSO2Cl), Base | Sulfonamide |

Schiff Base Formation and Related Condensation Reactions (e.g., with aldehydes)

The aromatic amine group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). wjpsonline.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.com The resulting Schiff bases are often colored compounds and are important intermediates in organic synthesis. wjpsonline.comnih.gov For example, the reaction of this compound with salicylaldehyde (B1680747) would yield a Schiff base containing both phenolic and imine functionalities. researchgate.net The synthesis of various Schiff bases from aminophenols and different aldehydes has been reported, often with good yields. nih.govnih.govnih.gov

| Reactant | Product | Reference |

| Various aminophenols and trimethinium salts | Schiff base derivatives | nih.gov |

| Isovanillin and various primary amines | Schiff bases | nih.gov |

| Salicylaldehyde and p-Toluidine | 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | researchgate.net |

Diazotization and Coupling Reactions

The aromatic amine group can be converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate. It can undergo a variety of nucleophilic substitution reactions or, more importantly for this context, can act as an electrophile in coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. For instance, the diazonium salt of this compound could be coupled with another molecule of a phenol to create an azo dye. A specific example is the formation of Phenol, 4-[2-(4-aminophenyl)diazenyl]-3-methyl-. epa.gov

Electrophilic Aromatic Substitution on the Phenol and Aminophenyl Moieties

The phenol and aminophenyl rings in this compound are highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating hydroxyl and amino groups, respectively. masterorganicchemistry.com These groups increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. quora.com The biphenyl (B1667301) system itself is more reactive than benzene, and the additional activating groups further enhance this reactivity. quora.comyoutube.com

The hydroxyl (-OH) and amino (-NH2) groups are ortho, para-directing activators. pearson.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. The methyl group (-CH3) is also an ortho, para-directing activator, albeit weaker than the hydroxyl and amino groups. masterorganicchemistry.com

In the phenol ring of this compound, the hydroxyl group is at position 2 and the methyl group is at position 1. The positions ortho to the hydroxyl group are 1 and 3, and the para position is 5. The positions ortho to the methyl group are 2 and 6, and the para position is 4. The directing effects of the hydroxyl and methyl groups will therefore influence the regioselectivity of electrophilic substitution on this ring.

In the aminophenyl ring, the amino group is at position 3. The positions ortho to the amino group are 2 and 4, and the para position is 6. Therefore, electrophilic substitution on this ring is expected to occur at these positions. The phenyl group itself acts as an ortho, para-director for the other ring. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions for these reactions would determine the final product distribution. For instance, direct nitration of phenols can lead to a mixture of ortho and para nitro products, and in some cases, oxidation of the ring. masterorganicchemistry.com

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Reagent/Reaction | Predicted Major Product(s) on Phenol Ring | Predicted Major Product(s) on Aminophenyl Ring |

| Dilute HNO₃ | 4-(3-Aminophenyl)-2-methyl-5-nitrophenol | 4-(3-Amino-4-nitrophenyl)-2-methylphenol and 4-(3-Amino-6-nitrophenyl)-2-methylphenol |

| Br₂ in CCl₄ | 4-(3-Aminophenyl)-5-bromo-2-methylphenol | 4-(3-Amino-4-bromophenyl)-2-methylphenol and 4-(3-Amino-6-bromophenyl)-2-methylphenol |

| SO₃, H₂SO₄ | 4-(3-Aminophenyl)-2-methyl-5-sulfonic acid | 4-(3-Amino-4-sulfophenyl)-2-methylphenol and 4-(3-Amino-6-sulfophenyl)-2-methylphenol |

It is important to note that the steric hindrance from the bulky biphenyl structure and the methyl group can also influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) typically requires an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. byjus.com The molecule this compound, with its multiple electron-donating groups, possesses electron-rich aromatic rings. Therefore, it is generally not a good substrate for classical SNAᵣ reactions.

However, nucleophilic aromatic substitution can occur under specific conditions, even on electron-rich systems. For instance, reactions involving very strong nucleophiles or the formation of an aryne intermediate can lead to substitution. Additionally, certain palladium-catalyzed cross-coupling reactions, which can be considered a type of nucleophilic substitution, are prevalent for biphenyl systems. rsc.org

A notable example of SNAᵣ on an electron-rich system is the reaction of methoxy-substituted benzoates with Grignard reagents to form biphenyls. acs.org While not directly applicable to displacing a group on this compound, it illustrates that under the right conditions, nucleophilic attack on activated aromatic systems is possible.

Given the structure of this compound, direct nucleophilic displacement of a hydrogen atom is highly unlikely. For a nucleophilic substitution to occur, a suitable leaving group would need to be present on one of the aromatic rings. If, for example, a halogen were introduced onto one of the rings via electrophilic substitution, subsequent nucleophilic substitution could be possible, although the electron-donating groups would still disfavor the reaction compared to a system with electron-withdrawing groups.

Computational and Theoretical Investigations of 4 3 Aminophenyl 2 Methylphenol

Prediction of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) approach, are widely used for the accurate prediction of NMR chemical shifts. nih.gov These calculations can provide valuable insights into the electronic environment of each nucleus (¹H and ¹³C) in 4-(3-Aminophenyl)-2-methylphenol, aiding in the interpretation of experimental spectra.

The predicted chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings. The hydroxyl (-OH) and methyl (-CH₃) groups on one ring, and the amino (-NH₂) group on the other, create distinct electronic environments for the aromatic and substituent protons and carbons. For instance, the protons on the phenol (B47542) ring are expected to have different shifts from those on the aniline (B41778) ring due to the differing electron-donating strengths of the substituents. youtube.comquora.com Machine learning and neural network-based approaches have also emerged as powerful tools for predicting chemical shifts with high accuracy by learning from large databases of known structures and their spectra. nih.govnmrdb.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical yet representative chemical shift values (in ppm) expected from computational predictions. Actual values can vary based on the computational method, basis set, and solvent model used.

| Atom Type | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -CH₃ | ~2.2 | ~20 |

| Phenolic | -OH | ~5.0 - 6.0 (variable) | - |

| Amino | -NH₂ | ~3.5 - 4.5 (variable) | - |

| Aromatic | Phenol Ring | ~6.7 - 7.2 | ~115 - 155 |

| Aromatic | Aniline Ring | ~6.6 - 7.1 | ~115 - 148 |

Note: The table is generated based on general principles and data from analogous compounds. Specific computational studies on the title compound are required for precise values.

Molecular Interactions and Supramolecular Assembly Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of how molecules pack together. The surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii. nih.gov

For this compound, the analysis would reveal the nature and extent of various intermolecular contacts that stabilize its supramolecular structure. Key interactions expected include:

Hydrogen Bonds: Strong O-H···N or N-H···O hydrogen bonds involving the phenol and amine groups would be prominent, appearing as distinct bright red spots on the d_norm map.

H···H Contacts: As with most organic molecules, non-specific hydrogen-hydrogen contacts would likely constitute the largest percentage of the surface area. nih.gov

C-H···π Interactions: The electron-rich aromatic rings can act as acceptors for hydrogen atoms from neighboring molecules, contributing to crystal packing.

π–π Stacking: Interactions between the phenyl rings of adjacent molecules could also play a role in the solid-state assembly.

Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Percentage Contribution | Description |

| H···H | ~40 - 50% | Represents the most frequent, albeit weaker, van der Waals interactions. |

| C···H / H···C | ~20 - 30% | Includes C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~10 - 15% | Primarily indicates strong hydrogen bonding involving the phenolic -OH group. |

| N···H / H···N | ~5 - 10% | Indicates hydrogen bonding involving the amino -NH₂ group. |

Note: The percentages are estimates based on analyses of similar molecules containing phenol and aniline moieties. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual guide to the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de It is invaluable for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto an isoelectronic density surface, with colors indicating the potential: red signifies regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP map would show:

Negative Potential: Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. These are the primary sites for electrophilic attack or hydrogen bond donation. scienceopen.comimist.ma

Positive Potential: Located around the acidic hydrogen atom of the hydroxyl group and the hydrogens of the amino group. These areas are susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Table 3: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | MEP Color Code | Electrostatic Potential | Predicted Reactivity |

| Oxygen Atom (-OH) | Red | Negative | Site for electrophilic attack; H-bond donor site. |

| Nitrogen Atom (-NH₂) | Red-Yellow | Negative | Site for electrophilic attack; H-bond donor site. |

| Phenolic Hydrogen (-OH) | Blue | Positive | Site for nucleophilic attack; H-bond acceptor site. |

| Amino Hydrogens (-NH₂) | Blue-Green | Positive | Site for nucleophilic attack; H-bond acceptor site. |

The conformational flexibility of this compound is primarily defined by the torsional or dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the rings, a completely planar conformation is unlikely to be the most stable. Computational potential energy surface (PES) scans, varying this dihedral angle, can identify the lowest energy conformation, which is expected to be a twisted, non-planar structure.

Tautomerism is another important consideration. While the aminophenyl moiety could theoretically exist in an imine tautomeric form, this is generally unfavorable for simple anilines. nih.gov A more relevant equilibrium is the phenol-keto tautomerism of the hydroxyphenyl ring. researchgate.net However, for phenolic compounds, the aromatic stabilization energy of the phenyl ring ensures that the phenol (enol) form is overwhelmingly more stable than the non-aromatic keto tautomer. Therefore, computational studies would confirm that this compound exists almost exclusively in its phenolic form under normal conditions.

Solvent Effects on Electronic and Geometric Parameters

The properties of a solute molecule can be significantly influenced by the surrounding solvent. Computational studies model these effects using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. instras.com These calculations can predict how parameters such as molecular geometry, dipole moment, and electronic absorption spectra change in different solvents. researchgate.net

For this compound, solvent polarity is expected to have a notable impact:

Geometric Parameters: In polar protic solvents (e.g., water, ethanol), hydrogen bonding between the solvent and the -OH and -NH₂ groups can lead to slight elongations of the O-H and N-H bonds and changes in bond angles.

Electronic Properties: The molecule's dipole moment is predicted to increase in solvents with higher dielectric constants due to stabilization of the charge distribution. This can lead to solvatochromism—a shift in the UV-Visible absorption maxima. mdpi.com Polar solvents are expected to stabilize the excited state differently than the ground state, causing a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.

Table 4: Predicted Solvent Effects on Molecular Properties

| Solvent Type | Dielectric Constant | Expected Geometric Effect | Expected Electronic Effect |

| Nonpolar (e.g., Hexane) | Low | Minimal change from gas phase geometry. | Reference state; minimal change in dipole moment. |

| Polar Aprotic (e.g., DMSO) | High | Minor bond length changes due to dipole interactions. | Increased dipole moment; potential spectral shifts. |

| Polar Protic (e.g., Ethanol) | High | H-bonding alters -OH and -NH₂ bond lengths/angles. | Significant increase in dipole moment; pronounced solvatochromic shifts. |

Investigation of Aromaticity and Electron Delocalization using NICS and Related Descriptors

Aromaticity is a key concept describing the enhanced stability of cyclic, conjugated systems with [4n+2] π-electrons. masterorganicchemistry.com Nucleus-Independent Chemical Shift (NICS) is a widely used computational descriptor to quantify the magnetic criterion of aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value (e.g., NICS(0) at the ring center) indicates a diatropic ring current, which is a hallmark of aromaticity. nih.gov Conversely, a positive value indicates a paratropic current and anti-aromaticity.

For this compound, NICS calculations would be performed for both the substituted phenol ring and the substituted aniline ring. Both rings fulfill Hückel's rule (6 π-electrons) and are expected to be aromatic. The calculations would likely yield significant negative NICS values for both rings, confirming their aromatic character. Small differences in the NICS values between the two rings could arise from the different electronic effects of their respective substituents.

Table 5: Predicted NICS(0) Values for Aromaticity Assessment

| Ring System | Substituents | Predicted NICS(0) (ppm) | Aromaticity |

| Phenyl Ring 1 | -OH, -CH₃, -Aryl | ~ -8 to -10 | Aromatic |

| Phenyl Ring 2 | -NH₂, -Aryl | ~ -8 to -10 | Aromatic |

Note: Values are typical for substituted benzene (B151609) rings. Negative values denote aromaticity. nih.gov

Advanced Applications and Research Directions for 4 3 Aminophenyl 2 Methylphenol Derivatives

Coordination Chemistry and Metal Complexation Research

The presence of both a nitrogen donor in the amino group and an oxygen donor in the deprotonatable phenol (B47542) group makes 4-(3-aminophenyl)-2-methylphenol an excellent candidate for a chelating ligand in coordination chemistry. The relative positions of these donor atoms allow for the formation of stable chelate rings with a variety of metal ions.

Synthesis and Characterization of Metal Complexes Derived from this compound as Ligand

While specific studies focusing exclusively on this compound as a primary ligand are not extensively documented in prominent literature, the synthesis of its metal complexes can be projected based on established methodologies for similar aminophenol-based ligands. The general approach involves the reaction of the ligand with a metal salt (e.g., acetates, chlorides, or nitrates) in a suitable solvent like ethanol (B145695) or methanol, often under reflux. The resulting complexes can be isolated as crystalline solids.

The characterization of these hypothetical complexes would rely on a suite of analytical techniques to confirm their formation and elucidate their structure. Research on related Schiff base ligands, which are often synthesized from aminophenols, demonstrates the standard characterization toolkit. ekb.egresearchgate.netnih.govcumhuriyet.edu.tr

Table 1: Standard Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirms coordination by observing shifts in the ν(N-H) and ν(O-H) stretching frequencies and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands and d-d transitions for transition metals. |

| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes to determine the ligand's binding mode by observing changes in the chemical shifts of protons and carbons near the coordination sites. |

| Mass Spectrometry | Confirms the molecular weight of the complex and provides information on its stoichiometry and fragmentation pattern. researchgate.net |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the ligand-to-metal ratio. |

| X-ray Crystallography | Provides definitive proof of the structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.netresearchgate.net |

| Magnetic Susceptibility | Measures the magnetic moment of paramagnetic complexes, which helps in determining the number of unpaired electrons and inferring the geometry of the complex. researchgate.net |

| Molar Conductivity | Determines the electrolytic nature of the complexes, indicating whether the anions are part of the coordination sphere or exist as counter-ions. researchgate.net |

Exploration of Geometric and Electronic Structures of Complexes

The geometry of metal complexes formed with this compound would be dictated by the coordination number and electronic configuration of the central metal ion. As a bidentate N,O-donor ligand, it can form complexes with various stoichiometries, such as 1:1, 2:1, or 3:1 (ligand:metal). For instance, a 2:1 complex with a d8 metal ion like Ni(II) or Pt(II) could adopt a square planar geometry, while a similar complex with Co(II) or Zn(II) would likely be tetrahedral or octahedral if solvent molecules also coordinate. nih.govresearchgate.netlibretexts.org

The electronic structure of these potential complexes could be investigated in depth using computational chemistry, particularly Density Functional Theory (DFT). DFT calculations allow for the optimization of the molecular geometry and the calculation of electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net

Material Science Applications of this compound Derivatives

The structural features of this compound make it a valuable building block for the synthesis of novel organic materials with tailored properties for various advanced applications.

Development of Polymeric Materials Containing this compound Moieties

The amine and phenol functionalities in this compound are reactive sites that can be exploited for polymerization reactions. This allows the molecule to be incorporated as a monomer into various polymer backbones.

Potential Polymer Applications:

Polyamides and Polyimides: The amino group can react with dicarboxylic acids or their derivatives to form high-performance polyamides or polyimides. The rigid biphenyl (B1667301) structure of the monomer unit would likely enhance the thermal stability and mechanical strength of the resulting polymers.

Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, cross-linking the polymer chains and imparting specific properties based on its structure.

Polycarbonates: The phenolic hydroxyl group can be used in the synthesis of polycarbonates, which are known for their optical clarity and impact resistance.

The incorporation of this specific moiety could lead to polymers with improved thermal stability, specific optical properties, and enhanced flame retardancy due to the presence of the aromatic and phenolic components.

Application in Optical Materials (e.g., Non-Linear Optical (NLO) Properties)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of an organic molecule is typically enhanced by having an electron-donating group and an electron-accepting group connected by a π-conjugated system.

While this compound itself has two electron-donating groups (amino and hydroxyl), it can be chemically modified to create a potent NLO chromophore. For instance, derivatization of the amino group or electrophilic substitution on the aromatic rings to introduce a strong electron-withdrawing group (like a nitro group, -NO₂) could create a "push-pull" system. Such modifications have been shown to significantly enhance the NLO properties in similar molecular frameworks. nih.govdigitellinc.com The first hyperpolarizability (β) and second hyperpolarizability (γ) of such derivatives could be predicted using computational methods and experimentally verified. researchgate.netdigitellinc.comnih.gov Studies on related pyrimidine (B1678525) derivatives have shown that the crystalline environment can significantly enhance NLO behavior. nih.gov

Semiconducting Behavior and Electrical Conductivity Studies in Derivatives

Organic semiconductors are crucial components in flexible electronics, OLEDs, and sensors. The conductivity in these materials arises from the movement of charge carriers through overlapping π-orbitals of conjugated molecules. The biphenyl core of this compound provides a basic π-conjugated system.

The semiconducting properties could be significantly enhanced through two primary routes:

Polymerization: Creating polymers with extended π-conjugation along the backbone.

Metal Complexation: Forming metal complexes, particularly with transition metals, can facilitate charge transport. Research on Schiff base metal complexes has demonstrated that they can exhibit semiconducting behavior. rasayanjournal.co.in

The electrical conductivity of derivatives would typically be studied by measuring the current flow through a compressed pellet of the material at various temperatures. From this data, the activation energy for conduction can be calculated to determine the nature and magnitude of the semiconducting properties. rasayanjournal.co.in

Catalytic Applications

The unique structure of this compound derivatives makes them suitable for applications in catalysis, both as ligands for metal complexes and as reagents in the synthesis of other complex molecules.

Derivatives of this compound, particularly Schiff bases, have been investigated as potent ligands for creating metal complexes with catalytic activities. A notable example is the Schiff base ligand (E)-2-(((3-aminophenyl)imino)methyl)phenol, synthesized from m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde. ekb.eg This ligand has been used to synthesize a series of new metal complexes with lanthanides such as Lanthanum(III), Erbium(III), and Ytterbium(III). ekb.eg

Structural analysis, including FT-IR, UV-VIS spectra, and magnetic susceptibility, revealed that the Schiff base behaves as a neutral tridentate ligand. ekb.eg It coordinates with the metal ions through the azomethine nitrogen, the protonated phenolic oxygen, and the nitrogen atom of the amine group, forming stable complexes with a 1:1 metal-to-ligand stoichiometry and an octahedral geometry. ekb.eg The formation of these well-defined metal complexes highlights the potential of aminophenol derivatives to serve as scaffolds for developing novel catalysts.

Further illustrating the catalytic utility of the aminophenyl moiety in more complex systems, iron and copper complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin have been immobilized on silica (B1680970) aerogel matrices. mdpi.com These materials have demonstrated catalytic activity in the mineralization of phenol and chlorophenols using hydrogen peroxide, functioning through Fenton-like reactions. mdpi.com The copper-containing catalyst was more effective for phenol, while the iron complex showed higher activity for chlorinated phenols. mdpi.com This research underscores the role of the aminophenyl group in anchoring catalytic centers to solid supports, creating robust and reusable catalysts for environmental remediation. mdpi.com

The bifunctional nature of this compound, featuring both nucleophilic amine and phenol groups, makes it a valuable reagent and building block in organic synthesis. Its primary role is as a precursor for synthesizing more elaborate molecules with specific functional properties.

A key transformation is the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. As demonstrated in the synthesis of (E)-2-(((3-aminophenyl)imino)methyl)phenol, the amino group of a phenylenediamine precursor readily condenses with an aldehyde (2-hydroxybenzaldehyde) to form the imine linkage. ekb.eg This reaction is fundamental in creating ligands for coordination chemistry. The resulting Schiff base derivatives are not only crucial for forming catalytic metal complexes but also serve as intermediates for various other organic compounds.

Exploration of Bio-Related Interactions of this compound and its Derivatives (excluding clinical applications)

The structural motifs present in this compound derivatives are common in biologically active molecules, prompting extensive research into their interactions with biological systems.

Phenolic compounds are well-known for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals. Research into derivatives of aminophenols has confirmed this potential. In a study on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, the compounds' ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was evaluated. bohrium.comnih.govnih.gov

The study found that while ascorbic acid remained the most potent antioxidant, certain derivatives, particularly compounds labeled 4c and 4d, exhibited promising antioxidant activity. bohrium.comnih.govnih.gov Theoretical calculations using density functional theory (DFT) supported the experimental findings, suggesting that the antioxidant activity is related to their electronic properties, specifically the energy of the highest occupied molecular orbital (EHOMO). nih.gov The calculations indicated that a sequential proton loss-electron transfer mechanism is the preferred pathway for their radical scavenging activity. bohrium.comnih.gov This combined experimental and theoretical approach confirms that derivatives based on the aminophenol scaffold are promising candidates for novel antioxidants. bohrium.com

Table 1: DPPH Radical Scavenging Activity of 4-[(benzo[d]thiazol-2-ylimino) methyl]phenol Derivatives

| Compound | Antioxidant Activity (DPPH Scavenging) | Note |

|---|---|---|

| Ascorbic Acid | Highest activity | Standard antioxidant reference |

| Derivative 4d | Promising activity | Showed significant scavenging potential |

| Derivative 4c | Promising activity | Showed significant scavenging potential |

Data sourced from studies on related aminophenol derivatives. bohrium.comnih.govnih.gov

The antimicrobial potential of this compound derivatives, especially their Schiff bases and corresponding metal complexes, has been a key area of investigation. Studies show that these compounds exhibit broad-spectrum activity against various pathogens. ekb.egnih.gov

The Schiff base ligand (E)-2-(((3-aminophenyl)imino)methyl)phenol and its La(III), Er(III), and Yb(III) complexes were tested against Gram-positive bacteria, Gram-negative bacteria, and fungi. ekb.eg The results indicated effective antibacterial and antifungal properties, with the Yb(III) complex demonstrating the highest biological activity against most of the tested bacterial strains. ekb.eg

Similarly, a study on other 4-aminophenol (B1666318) Schiff base derivatives confirmed broad-spectrum activity against several bacterial and fungal strains. nih.gov All tested compounds were active against Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, Bacillus subtilis, Bordetella bronchiseptica, and the fungus Saccharomyces cerevisiae. nih.gov These findings underscore the potential of modifying the aminophenol structure to develop new antimicrobial agents.

Table 2: Investigated Antimicrobial Activity of Aminophenol Derivatives

| Compound/Complex | Tested Organisms | Outcome |

|---|---|---|

| (E)-2-(((3-aminophenyl)imino)methyl)phenol (HL) | Gram-positive bacteria, Gram-negative bacteria, Fungi | Effective antimicrobial activity |

| Yb(III) complex of HL | Gram-positive bacteria, Gram-negative bacteria, Fungi | Highest biological activity among tested complexes |

| 4-Aminophenol Derivatives (S-1 to S-5) | S. aureus, M. luteus, S. epidermidis, B. subtilis, B. bronchiseptica, S. cerevisiae | Broad-spectrum activity observed for all compounds |

Data sourced from multiple studies on aminophenol derivatives. ekb.egnih.gov

To understand the mechanism of biological activity at the molecular level, molecular docking studies have been performed on aminophenol derivatives. These computational simulations predict how these compounds might bind to the active sites of biological macromolecules like enzymes and receptors.

Molecular docking studies on the Schiff base ligand (E)-2-(((3-aminophenyl)imino)methyl)phenol and its metal complexes were conducted to explore their interaction with cancer-related protein receptors. ekb.eg The binding energies were calculated for receptors associated with colon cancer (PDB code: 2hq6) and lung cancer (PDB code: 1x2j), providing insight into their potential as targeted therapeutic agents. ekb.eg Another study reported the docking of a related 3-aminophenol (B1664112) derivative with the receptor of breast cancer mutant oxidoreductase (PDB ID: 3HB5), further exploring the potential interactions of these compounds with cancer-related targets. researchgate.net These theoretical studies are crucial for rational drug design and for explaining the observed biological activities. nih.gov

Table 3: Molecular Docking Targets for Aminophenol Derivatives

| Derivative | Target Macromolecule (PDB Code) | Associated Condition |

|---|---|---|

| (E)-2-(((3-aminophenyl)imino)methyl)phenol & its complexes | Colon cancer receptor (2hq6) | Colon Cancer |

| (E)-2-(((3-aminophenyl)imino)methyl)phenol & its complexes | Lung cancer receptor (1x2j) | Lung Cancer |

| 3-Aminophenol derivative metal chelates | Breast cancer mutant oxidoreductase (3HB5) | Breast Cancer |

Data sourced from molecular docking studies. ekb.egresearchgate.net

Future Research Perspectives and Methodological Challenges for 4 3 Aminophenyl 2 Methylphenol

Greener and More Efficient Synthetic Pathways on the Horizon

Current methods for synthesizing 4-(3-Aminophenyl)-2-methylphenol and related compounds often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. For instance, traditional reduction methods for producing aminophenols can create polluting byproducts. google.com The development of more efficient and sustainable synthetic routes is, therefore, a critical area of future research.

Researchers are actively exploring "green chemistry" principles to design more environmentally friendly processes. chemistryjournals.net This includes the use of alternative, less toxic solvents, the development of catalytic processes to reduce waste, and the implementation of continuous flow chemistry for better control and efficiency. chemistryjournals.netresearchgate.net For example, catalytic hydrogenation is being investigated as a cleaner alternative for producing various aminophenols. google.com The goal is to create synthetic pathways that are not only higher yielding but also have a significantly lower environmental footprint. A comparison of different synthesis methods for a related compound, 4-amino-3-methylphenol, highlights the variability in efficiency, with some methods achieving yields as high as 90%. klandchemicals.com This underscores the potential for optimization in the synthesis of this compound.

Unlocking New Possibilities Through Derivatization and Functionalization

The true potential of this compound lies in its capacity for derivatization and functionalization. The presence of both an amino and a hydroxyl group on the aromatic ring provides two reactive sites for modification, opening the door to a vast array of new molecules with tailored properties. chemcess.comnih.gov

Future research will focus on exploring novel chemical reactions to selectively modify these functional groups. This could involve introducing new substituents to the aromatic ring or altering the existing amino and hydroxyl groups to create amides, esters, and other derivatives. nih.govresearchgate.net For example, the derivatization of similar phenolic compounds has been achieved using techniques like extractive derivatization with pentafluoropyridine (B1199360) for analysis. nih.gov Furthermore, the functionalization of aminotetrazoles, which share the amino functional group, has been explored to enhance energetic performance while maintaining stability. mdpi.com These explorations into derivatization will be crucial for developing new materials, pharmaceuticals, and other high-value chemicals based on the this compound scaffold. nih.gov

Advanced Computational Modeling to Predict and Understand Properties

The relationship between the molecular structure of this compound and its physical and chemical properties is a key area for investigation. Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for predicting these relationships. researchgate.net

By simulating the behavior of the molecule at the quantum level, researchers can gain insights into its electronic structure, reactivity, and potential interactions with other molecules. This can help to predict properties like acidity, basicity, and antioxidant potential. chemcess.comresearchgate.net For example, computational studies on aminophenols have been used to analyze the strength of internal hydrogen bonds and the effect of different substituents on these properties. researchgate.net This predictive power can guide experimental work, saving time and resources by identifying the most promising derivatives for synthesis and testing. Future computational studies will likely focus on developing more accurate models to predict the properties of novel derivatives of this compound before they are even synthesized.

Interdisciplinary Research: Integrating this compound into New Frontiers

The unique properties of this compound make it a candidate for a wide range of applications, and future research will increasingly involve interdisciplinary collaborations. By bringing together experts from fields such as materials science, medicinal chemistry, and environmental science, the full potential of this compound can be realized.

In materials science, its structure suggests potential use in the development of new polymers, dyes, and electronic materials. nih.gov In medicinal chemistry, the aminophenol scaffold is found in various bioactive molecules, and derivatives of this compound could be explored for their therapeutic potential. nih.govresearchgate.net For instance, a new class of bioactive molecules based on an aminophenylthiazole acetamide (B32628) structure has shown promise against cancer cells. nih.gov Furthermore, understanding the metabolic pathways of similar compounds, like 4-aminophenol (B1666318) in certain bacteria, could open up avenues in bioremediation and environmental applications. nih.gov The convergence of these different research areas will be essential for translating the fundamental chemical knowledge of this compound into practical, real-world applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(3-Aminophenyl)-2-methylphenol?

- Methodological Answer : The compound can be synthesized via the reduction of a nitro precursor, such as 4-(3-Nitrophenyl)-2-methylphenol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Post-reduction purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. This approach is analogous to the synthesis of (2-Amino-4-methoxyphenyl)methanol, where nitro reduction is a critical step . For alkylated derivatives, coupling reactions involving palladium catalysts or acid-mediated cyclization may be employed, as demonstrated in the synthesis of substituted phenolic compounds .

Q. What analytical techniques are essential for structural characterization?

- Methodological Answer : Comprehensive characterization requires:

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., -NH₂, -OH stretching vibrations).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons, methyl groups, and amine protons.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., using ESI-TOF instruments).

- Elemental Analysis : To verify purity and stoichiometry.

These techniques align with protocols used for structurally related aminophenol derivatives .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks (amine/phenol vapors).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) to prevent oxidation.

These protocols are consistent with safety data sheets for phenolic amines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) that incorporate exact exchange terms to improve accuracy for aromatic systems .

- Basis Sets : Apply 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational analysis.

- Solvent Effects : Simulate using the Polarizable Continuum Model (PCM) for aqueous or ethanol environments.

- Output Metrics : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Gibbs free energy of formation.

This approach is validated in thermochemical studies of similar phenolic compounds .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl, methoxy, or halogen groups) on the phenyl ring to assess steric/electronic effects.

- Bioactivity Assays : Test derivatives for antimicrobial or enzyme-inhibitory activity (e.g., MIC assays against Gram-positive bacteria).

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase).

SAR strategies are exemplified in studies of aminophenylacetylene derivatives .

Q. How should contradictory data in reported biological activities be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables.

- Comparative Studies : Test the compound alongside structurally validated analogs (e.g., 4-(3-Aminophenyl)-2-methyl-4-oxobutanoic acid) to identify substituent-specific effects .

- Meta-Analysis : Use databases like PubMed or Connected Papers to contextualize results with prior literature .

Contradictions in aminophenol bioactivity often arise from variations in microbial strains or assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.